Metaphosphoric acid (HPO3), aluminum salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metaphosphoric acid (HPO3), aluminum salt, is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 135.99 g/mol. It is also known as aluminum metaphosphate and is commonly used in the synthesis of polymers and as a catalyst in organic reactions. It is also used in the production of pharmaceuticals and in the manufacture of fertilizers.

Scientific Research Applications

Oligomerization and Polymerization Processes

- The study of oligomerization mechanisms of aluminophosphates reveals that the most favorable pathway involves a Lewis acid-base reaction between the aprotic oxygen of phosphoric acid and the central aluminum atom of Al(OH)4(-), facilitating the growth of aluminophosphate chains to oligomers such as trimers, tetramers, and pentamers. This process is crucial for understanding the formation and stabilization of complex aluminophosphate structures in various pH conditions (Xiang et al., 2016).

Surface Modification and Material Performance Enhancement

- Research on surface modification of Ni-rich Li(Ni0.8Co0.1Mn0.1)O2 cathodes using phosphoric acid (HPO3) demonstrates the ability to significantly reduce alkalinity in aqueous slurry, preventing corrosion of the aluminum current collector and maintaining good structural integrity of the electrode. This modification enhances electrochemical reversibility, ionic and electronic impedance, and cycle stability (Pedaballi & Li, 2020).

Ion Exchange and Separation Technologies

- Ion exchange capabilities of aluminum phosphate on cellulose acetate fibers, prepared by reacting aluminum-containing cellulose acetate with phosphoric acid, have been studied for Li+, Na+, and K+ separation. This demonstrates a high specificity and efficiency for ion exchange processes, important for applications in separation technologies and water treatment (Lazarin et al., 2003).

Catalysis and Chemical Reactions

- Catalytic applications in methanol dehydration to dimethyl ether have been explored with aluminum phosphate catalysts. The synthesis method and the nature of the phosphate precursor significantly influence the catalyst's performance, highlighting the role of aluminum phosphate in enhancing catalytic reactions (Kumar et al., 2006).

Flame Retardation and Material Safety

- Studies on flame retardation of polyamide composites by incorporating aluminum salts of phosphinic acid indicate significant improvements in fire safety characteristics of materials, useful in enhancing the fire resistance of polymers and composites (Hu et al., 2011).

Corrosion Protection and Surface Treatment

- Corrosion studies of aluminum coatings post-treated with sodium phosphate highlight the effectiveness of such treatments in enhancing corrosion resistance, important for extending the lifespan of metal structures and components in marine environments (Jeong et al., 2019).

Advanced Battery Technologies

- Research on electrochemical performance for aluminum-ion batteries using Ni11(HPO3)8(OH)6/rGO nanorods demonstrates the potential of metaphosphoric acid, aluminum salt in developing cathodic materials with enhanced discharge capacities and long-term cycling stability, contributing to the advancement of battery technologies (Tu et al., 2018).

properties

| { "Design of the Synthesis Pathway": "Metaphosphoric acid (HPO3), aluminum salt can be synthesized by reacting aluminum hydroxide with phosphoric acid.", "Starting Materials": [ "Aluminum hydroxide", "Phosphoric acid" ], "Reaction": [ "Add aluminum hydroxide to phosphoric acid slowly with stirring.", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Cool the mixture and filter the precipitated metaphosphoric acid (HPO3), aluminum salt.", "Wash the precipitate with water and dry it in an oven at 100°C for several hours." ] } | |

CAS RN |

13776-88-0 |

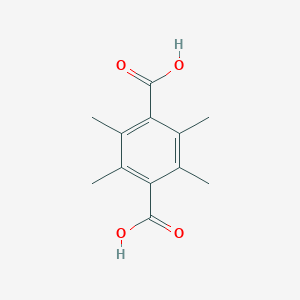

Molecular Formula |

AlHO3P |

Molecular Weight |

106.961 g/mol |

InChI |

InChI=1S/Al.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI Key |

OLLVUVAFUPKBDH-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Al+3] |

Canonical SMILES |

O[P+](=O)[O-].[Al] |

Other CAS RN |

13776-88-0 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)